molecular formula C4H9NO3 B1258026 2-Amino-2-hydroxybutanoic acid

2-Amino-2-hydroxybutanoic acid

Cat. No. B1258026
M. Wt: 119.12 g/mol
InChI Key: QVPLPSZGHFSYEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06956077B1

Procedure details

Acrylic acid (20 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (30 g) were dissolved in water (300 mL). Then aminohydroxybutyric acid (2.0 g) was added to the obtained solution and reacted at room temperature for 10 hours. After the completion of the reaction, water was distilled off and the residue was sufficiently washed with hexane (200 mL) in 3 portions. Next, this residue was dissolved in dimethyl-formamide (350 mL), in which N-hydroxysuccinimide (3 g) and N,N′-dicyclohexylcarbodiimide (3 g) had been dissolved, and reacted overnight. After the completion of the reaction, the solvent was distilled off. Ethyl acetate was added to the residue thus obtained and the precipitate thus formed was filtered off. The filtrate was recovered and a fraction containing the target product was taken up by silica gel column chromatography with the use of ethyl acetate as a mobile phase and alumina column chromatography. Next, a half of the solvent was distilled off with an evaporator and recrystallization was carried out by adding a hexane solvent at −20° C. to thereby give the target monomers (N-propylacetamide, N-propyl acrylamide) (yield: 68%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].C(N=C=[N:10][CH2:11][CH2:12][CH2:13]N(C)C)C.[NH2:17][C:18]([OH:24])([CH2:22][CH3:23])C(O)=O>O>[CH2:11]([NH:10][C:1](=[O:5])[CH3:2])[CH2:12][CH3:13].[CH2:1]([NH:17][C:18](=[O:24])[CH:22]=[CH2:23])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC(C(=O)O)(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
WASH
Type
WASH
Details
the residue was sufficiently washed with hexane (200 mL) in 3 portions
DISSOLUTION
Type
DISSOLUTION
Details
Next, this residue was dissolved in dimethyl-formamide (350 mL), in which N-hydroxysuccinimide (3 g) and N,N′-dicyclohexylcarbodiimide (3 g)
DISSOLUTION
Type
DISSOLUTION
Details
had been dissolved
CUSTOM
Type
CUSTOM
Details
reacted overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
the precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was recovered
ADDITION
Type
ADDITION
Details
a fraction containing the target product
DISTILLATION
Type
DISTILLATION
Details
Next, a half of the solvent was distilled off with an evaporator and recrystallization
ADDITION
Type
ADDITION
Details
by adding a hexane solvent at −20° C.

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(C)=O
Name
Type
product
Smiles
C(CC)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06956077B1

Procedure details

Acrylic acid (20 g) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (30 g) were dissolved in water (300 mL). Then aminohydroxybutyric acid (2.0 g) was added to the obtained solution and reacted at room temperature for 10 hours. After the completion of the reaction, water was distilled off and the residue was sufficiently washed with hexane (200 mL) in 3 portions. Next, this residue was dissolved in dimethyl-formamide (350 mL), in which N-hydroxysuccinimide (3 g) and N,N′-dicyclohexylcarbodiimide (3 g) had been dissolved, and reacted overnight. After the completion of the reaction, the solvent was distilled off. Ethyl acetate was added to the residue thus obtained and the precipitate thus formed was filtered off. The filtrate was recovered and a fraction containing the target product was taken up by silica gel column chromatography with the use of ethyl acetate as a mobile phase and alumina column chromatography. Next, a half of the solvent was distilled off with an evaporator and recrystallization was carried out by adding a hexane solvent at −20° C. to thereby give the target monomers (N-propylacetamide, N-propyl acrylamide) (yield: 68%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].C(N=C=[N:10][CH2:11][CH2:12][CH2:13]N(C)C)C.[NH2:17][C:18]([OH:24])([CH2:22][CH3:23])C(O)=O>O>[CH2:11]([NH:10][C:1](=[O:5])[CH3:2])[CH2:12][CH3:13].[CH2:1]([NH:17][C:18](=[O:24])[CH:22]=[CH2:23])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC(C(=O)O)(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at room temperature for 10 hours
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
was distilled off
WASH
Type
WASH
Details
the residue was sufficiently washed with hexane (200 mL) in 3 portions
DISSOLUTION
Type
DISSOLUTION
Details
Next, this residue was dissolved in dimethyl-formamide (350 mL), in which N-hydroxysuccinimide (3 g) and N,N′-dicyclohexylcarbodiimide (3 g)
DISSOLUTION
Type
DISSOLUTION
Details
had been dissolved
CUSTOM
Type
CUSTOM
Details
reacted overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
the precipitate thus formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
The filtrate was recovered
ADDITION
Type
ADDITION
Details
a fraction containing the target product
DISTILLATION
Type
DISTILLATION
Details
Next, a half of the solvent was distilled off with an evaporator and recrystallization
ADDITION
Type
ADDITION
Details
by adding a hexane solvent at −20° C.

Outcomes

Product
Name
Type
product
Smiles
C(CC)NC(C)=O
Name
Type
product
Smiles
C(CC)NC(C=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.